molecular formula C18H27N3O6 B14801348 L-Leucine, N-(N-L-tyrosyl-D-seryl)-

L-Leucine, N-(N-L-tyrosyl-D-seryl)-

Cat. No.: B14801348
M. Wt: 381.4 g/mol
InChI Key: MQGGXGKQSVEQHR-UHFFFAOYSA-N
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Description

L-Leucine, N-(N-L-tyrosyl-D-seryl)- is a dipeptide composed of the amino acids leucine, tyrosine, and serine. This compound is known for its potential biological activities and is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, N-(N-L-tyrosyl-D-seryl)- typically involves the stepwise coupling of the amino acids leucine, tyrosine, and serine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) in the presence of a base (e.g., DIPEA). After the coupling reactions, the protecting groups are removed to yield the desired dipeptide .

Industrial Production Methods

Industrial production of L-Leucine, N-(N-L-tyrosyl-D-seryl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the amino acids are sequentially added to a solid support, and the peptide is cleaved from the support after synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N-(N-L-tyrosyl-D-seryl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Leucine, N-(N-L-tyrosyl-D-seryl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Leucine, N-(N-L-tyrosyl-D-seryl)- involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways by binding to receptors or enzymes, leading to changes in cellular functions. For example, it has been shown to enhance neuronal proliferation and modulate stress responses through pathways independent of brain-derived neurotrophic factor (BDNF) .

Comparison with Similar Compounds

L-Leucine, N-(N-L-tyrosyl-D-seryl)- can be compared with other similar dipeptides, such as:

Conclusion

L-Leucine, N-(N-L-tyrosyl-D-seryl)- is a versatile dipeptide with significant potential in various scientific research fields. Its unique chemical properties and biological activities make it a valuable compound for further investigation and application.

Properties

IUPAC Name

2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGGXGKQSVEQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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